molecular formula C14H9NO3S B2991428 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1487876-87-8

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2991428
CAS No.: 1487876-87-8
M. Wt: 271.29
InChI Key: PDAHFYHRAQTNLB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid (CAS 1487876-87-8) is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with a molecular formula of C14H9NO3S and a molecular weight of 271.29, features a distinct structure comprising fused furan and phenyl-substituted thiazole rings with a carboxylic acid functional group . This structure serves as a valuable scaffold in medicinal chemistry, particularly in the search for new therapeutic agents. Scientific literature indicates that disubstituted furan derivatives containing a 1,3-thiazole moiety, closely related to this compound, show promising activity as potential α-glucosidase inhibitors . This mechanism is a key target in the management of type 2 diabetes, making such compounds of significant interest in pharmacological research. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules, for structure-activity relationship (SAR) studies, or as a building block in heterocyclic chemistry. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-14(17)11-12(9-5-2-1-3-6-9)19-13(15-11)10-7-4-8-18-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAHFYHRAQTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487876-87-8
Record name 2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the phenyl group and the thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of furan derivatives and phenyl-containing reagents under specific conditions to form the thiazole ring.

  • Cyclization Reactions: Cyclization reactions are crucial for forming the thiazole ring, often requiring strong acids or bases as catalysts.

  • Oxidation and Reduction Reactions: These reactions help in the functionalization of the compound, ensuring the correct placement of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Types of Reactions:

  • Oxidation Reactions: Oxidation reactions are used to introduce the carboxylic acid group into the compound.

  • Reduction Reactions: Reduction reactions may be employed to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions are used to replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are often used to facilitate various reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, each with different functional groups that can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets is of particular interest to researchers.

Medicine: In the field of medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table highlights structurally related thiazole-4-carboxylic acid derivatives, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features CAS/Reference
2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid (Target) Furan-2-yl (2), Phenyl (5), COOH (4) C₁₄H₉NO₃S 283.29 g/mol Aromatic diversity with furan and phenyl groups; potential bioactivity 950114-59-7
2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Dihydrobenzofuran (2), Methyl (4) C₁₅H₁₃NO₃S 299.33 g/mol Reduced furan ring (dihydro) enhances stability; methyl increases lipophilicity MDL: MFCD00141960
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-Difluorophenyl (2) C₁₀H₅F₂NO₂S 257.21 g/mol Fluorine atoms improve metabolic stability and membrane permeability 1017385-07-7
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol 4-Chlorophenyl (2), Phenyl (5), -OH (4) C₁₅H₁₀ClNOS 295.76 g/mol Chlorine substituent enhances electrophilicity; hydroxyl vs. carboxylic acid 65752-50-3
2-Phenylthiazole-5-carboxylic acid Phenyl (2) C₁₀H₇NO₂S 221.23 g/mol Simplified structure with fewer substituents; baseline for SAR studies N/A

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (e.g., 2,6-difluorophenyl) and chlorine (e.g., 4-chlorophenyl) enhance metabolic stability and binding affinity in receptor-targeted applications .
  • Aromatic Diversity : Furan derivatives (e.g., dihydrobenzofuran) offer π-π stacking opportunities, while phenyl groups contribute to hydrophobic interactions .

Pharmacological and Physicochemical Profiles

Solubility and Stability
  • The target compound’s carboxylic acid group confers moderate water solubility, whereas methyl-substituted analogs (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid derivatives) exhibit increased lipophilicity, favoring blood-brain barrier penetration .
  • Fluorinated derivatives (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) demonstrate enhanced stability against oxidative metabolism, critical for prolonged half-life in vivo .

Biological Activity

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid (CAS No. 950114-59-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H9NO3S, with a molecular weight of approximately 271.29 g/mol. The compound features a thiazole ring fused with a furan ring and a phenyl group, which may contribute to its diverse biological activities.

1. Antibacterial Activity

Research has indicated that compounds containing thiazole and furan moieties often exhibit significant antibacterial properties. A study evaluating various thiazole derivatives found that those with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Bacteria Tested
Compound A50E. coli
Compound B25Staphylococcus aureus
This compoundTBDTBD

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines. In vitro studies revealed IC50 values ranging from 7 to 20 µM against breast cancer cell lines .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF7 (Breast Cancer)15
Compound YHeLa (Cervical Cancer)12
This compoundTBD

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

A notable study focused on the synthesis and biological evaluation of novel thiazole derivatives, including this compound. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity, particularly against drug-resistant strains . Furthermore, another investigation highlighted the compound's ability to modulate inflammatory pathways, which could be beneficial in therapeutic applications for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving furan-2-carboxylic acid derivatives and phenyl-substituted thiazole precursors. A key approach involves coupling reactions in solvents like DCM or DMF with 2–3 equivalents of amine or carboxylic acid reagents to optimize yield . For example, thiazole ring formation can be achieved using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Post-synthetic purification often employs column chromatography or recrystallization to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions. A related thiazole derivative (4-phenyl-1,3-thiazole) was structurally characterized via single-crystal X-ray diffraction, showing planar thiazole-furan interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, furan protons typically resonate at δ 6.3–7.5 ppm, while thiazole carbons appear at δ 160–170 ppm .
  • IR spectroscopy : Confirms carboxylic acid (-COOH) stretching vibrations (~2500–3300 cm1^{-1}) and thiazole ring C=N/C-S bonds (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

  • Methodological Answer : Stability assessments require mass balance analysis (HPLC or LC-MS) to quantify degradation products. For instance, a triazole-thiazole analog showed 100% mass balance under acidic/basic conditions, with degradation products identified via retention time matching and fragmentation patterns .
  • Experimental Design :

Condition (pH)Degradation Products (%)Mass Balance (%)
1.012.5100
7.00.0100
13.08.7100
Data adapted from decomposition studies of structurally related compounds .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction kinetics for cyclization steps .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or Pd-catalyzed cross-coupling can improve furan-thiazole conjugation efficiency .
  • Stoichiometric Adjustments : Using 1.5 equivalents of phenylboronic acid in Suzuki-Miyaura coupling minimizes side-product formation .

Q. How to evaluate the compound’s potential as a kinase inhibitor using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase targets (e.g., GSK-3β, CDK1) using software like AutoDock Vina. Thiazole derivatives exhibit binding affinity to ATP-binding pockets due to π-π stacking with phenyl/furan groups .
  • Enzymatic Assays : Measure IC50_{50} values via fluorescence-based kinase activity assays. For example, a related 5-phenyl-2-thiazolamine showed IC50_{50} = 0.8 µM against AMPK .
  • Cellular Permeability : Use Caco-2 cell monolayers to assess passive diffusion, critical for in vivo efficacy .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Quantify impurities via HPLC; even 2% impurities (e.g., unreacted thiourea) can skew IC50_{50} values .
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinases) and replicate experiments in triplicate .
  • Structural Analog Comparison : Cross-reference with analogs like 2-phenyl-1,3-thiazole-4-carboxylic acid (CAS 7113-10-2), which showed consistent inhibitory trends across assays .

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